molecular formula C10H9BrClNO B13552263 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone CAS No. 60610-99-3

4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone

Cat. No.: B13552263
CAS No.: 60610-99-3
M. Wt: 274.54 g/mol
InChI Key: ZBRQTAFELGAWRQ-UHFFFAOYSA-N
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Description

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of 2-bromo-6-chlorophenylacetic acid with ammonia or an amine under acidic conditions to form the pyrrolidinone ring.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and biological activities. The presence of bromine and chlorine atoms in 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one makes it unique and may contribute to its specific properties and applications.

Properties

CAS No.

60610-99-3

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

ZBRQTAFELGAWRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Br)Cl

Origin of Product

United States

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